molecular formula C12H12N4O2 B2718228 allyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate CAS No. 865660-64-6

allyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate

Cat. No.: B2718228
CAS No.: 865660-64-6
M. Wt: 244.254
InChI Key: LCEUZVMPSHSPLS-UHFFFAOYSA-N
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Description

Allyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate is a heterocyclic compound featuring a nicotinic acid backbone esterified with an allyl group and substituted at the 6-position with a 3-methyl-1,2,4-triazole moiety. The allyl ester group enhances lipophilicity, which may influence bioavailability and reactivity in synthetic pathways. Structural elucidation of such compounds typically employs spectroscopic methods (e.g., NMR, IR) and X-ray crystallography, often supported by software like SHELX for refinement .

Properties

IUPAC Name

prop-2-enyl 6-(3-methyl-1,2,4-triazol-1-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-3-6-18-12(17)10-4-5-11(13-7-10)16-8-14-9(2)15-16/h3-5,7-8H,1,6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEUZVMPSHSPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=N1)C2=NC=C(C=C2)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Nicotinate Derivative Formation: The nicotinate moiety is introduced by reacting nicotinic acid or its derivatives with the triazole compound.

    Allylation: The final step involves the allylation of the triazole-nicotinate intermediate using allyl halides in the presence of a base such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Allyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group or other substituents are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide or tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Potential
Allyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate has been investigated for its potential as an anticancer agent. Research indicates that it may inhibit specific enzymes and pathways involved in cancer cell proliferation. The compound's mechanism of action involves interaction with molecular targets such as enzymes and receptors, where the triazole ring forms hydrogen bonds and π-π interactions with amino acid residues in active sites, leading to inhibition of their activity.

Case Study: Enzyme Inhibition
A study highlighted the compound's ability to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism and cancer development. By modulating these enzymes, this compound may reduce the risk of lung cancer associated with tobacco use .

Organic Synthesis

Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules used in pharmaceuticals and agrochemicals. The ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enhances its utility in synthetic chemistry.

Reaction Type Reagents Products
OxidationPotassium permanganateCarboxylic acids or aldehydes
ReductionSodium borohydrideAlcohols or amines
SubstitutionSodium hydrideVarious substituted derivatives

Material Science

Development of Novel Materials
this compound is also explored for its role in material science. Its unique electronic and optical properties make it suitable for developing new materials with specific functionalities. This aspect is particularly relevant in the creation of advanced coatings and electronic devices.

Mechanism of Action

The mechanism of action of allyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also interact with nucleic acids, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Spectroscopic and Computational Analysis

Both compounds require rigorous spectroscopic validation:

  • NMR/IR : The target compound’s allyl and triazole groups produce distinct $^1$H-NMR signals (e.g., allyl protons at δ 4.8–5.2 ppm, triazole protons at δ 7.5–8.0 ppm) and IR stretches for ester carbonyls (~1720 cm$^{-1}$). Similarly, Compound 2 exhibits characteristic imine (C=N) and carbonyl (C=O) IR bands and $^{13}$C-NMR signals for furan and triazolone carbons .
  • Computational Modeling: Compound 2 employs gauge-including-atomic-orbital (GIAO) methods at B3LYP/HF levels with 6-311G basis sets to predict NMR shielding constants .

Crystallographic Refinement Practices

X-ray crystallography of triazole derivatives often relies on SHELX software for structure refinement. SHELXL’s robustness in handling small-molecule data and its integration into pipelines for high-throughput phasing (e.g., via SHELXC/D/E) make it a standard tool for confirming bond lengths and angles in such compounds .

Biological Activity

Allyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate (CAS No. 865660-64-6) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and applications of this compound, highlighting its relevance in various fields such as cancer research and material science.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Triazole Ring : A cyclization reaction is performed using hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
  • Nicotinate Derivative Formation : The nicotinate moiety is introduced by reacting nicotinic acid or its derivatives with the synthesized triazole compound.
  • Allylation : The final step involves allylation of the triazole-nicotinate intermediate using allyl halides in the presence of a base such as potassium carbonate or sodium hydride.

The molecular formula of this compound is C12H12N4O2, with a molecular weight of approximately 244.25 g/mol . Its structure includes both a triazole and a nicotinate moiety, contributing to its unique biological properties.

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of their activity .
  • Nucleic Acid Interaction : This compound may also affect gene expression through interactions with nucleic acids, influencing cellular functions.

Anticancer Potential

Research indicates that this compound exhibits anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance:

  • Mechanism : It has been shown to inhibit pathways critical for cancer cell survival and growth.
  • Case Studies : In vitro studies demonstrated a significant reduction in the viability of various cancer cell lines when treated with this compound.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Activity Spectrum : Preliminary studies suggest effectiveness against a range of bacterial strains.
  • Research Findings : A study reported that derivatives of triazole compounds exhibit antimicrobial activity due to their ability to disrupt microbial cell function .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
Allyl 6-(1H-1,2,4-triazol-1-yl)nicotinateLacks methyl group on triazoleSimilar anticancer properties
Allyl 6-(3-methyl-1H-1,2,3-triazol-1-yl)nicotinateDifferent triazole isomerVaries in activity
Allyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)benzoateContains benzoate moietyDifferent pharmacological profile

This comparison highlights that the presence of both the triazole and nicotinate moieties in this compound contributes to its distinct chemical and biological properties .

Applications in Research

This compound serves multiple roles in scientific research:

Medicinal Chemistry

Investigated for its potential as an anticancer agent and for other therapeutic applications.

Organic Synthesis

Used as a building block for synthesizing more complex molecules in pharmaceuticals and agrochemicals.

Material Science

Explored for developing novel materials with specific electronic or optical properties .

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